molecular formula C20H44O12Si B1580769 TETRAKIS(METHOXYETHOXYETHOXY)SILANE CAS No. 24685-89-0

TETRAKIS(METHOXYETHOXYETHOXY)SILANE

Cat. No.: B1580769
CAS No.: 24685-89-0
M. Wt: 504.6 g/mol
InChI Key: AJWLYSOPXUSOQB-UHFFFAOYSA-N
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Description

TETRAKIS(METHOXYETHOXYETHOXY)SILANE is a chemical compound with the molecular formula C16H36O12Si. It is also known as tetrakis(2-methoxyethoxy)silane. This compound is a derivative of silicic acid and is characterized by the presence of four 2-(2-methoxyethoxy)ethyl groups attached to a central silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

TETRAKIS(METHOXYETHOXYETHOXY)SILANE can be synthesized through the reaction of silicic acid with 2-(2-methoxyethoxy)ethanol. The reaction typically involves the use of a catalyst such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the isolation of the pure ester.

Chemical Reactions Analysis

Types of Reactions

TETRAKIS(METHOXYETHOXYETHOXY)SILANE undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed in the presence of water, leading to the formation of silicic acid and 2-(2-methoxyethoxy)ethanol.

    Condensation: The compound can undergo condensation reactions with other silanes or silicates, forming siloxane bonds and resulting in the formation of polymeric structures.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions of acids or bases can be used as reagents. The reaction is typically carried out at room temperature.

    Condensation: Silanes or silicates are used as reagents, and the reaction is often catalyzed by acids or bases. Elevated temperatures may be required to drive the reaction to completion.

    Substitution: Nucleophiles such as amines or alcohols can be used as reagents. The reaction conditions vary depending on the nucleophile and the desired product.

Major Products Formed

    Hydrolysis: Silicic acid and 2-(2-methoxyethoxy)ethanol.

    Condensation: Polymeric siloxanes.

    Substitution: Silicic acid derivatives with different functional groups.

Scientific Research Applications

TETRAKIS(METHOXYETHOXYETHOXY)SILANE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of various silicon-based materials, including siloxanes and silicates.

    Biology: The compound is used in the preparation of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.

    Medicine: It is used in the development of diagnostic and therapeutic agents, particularly in the field of nanomedicine.

    Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.

Mechanism of Action

The mechanism of action of silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester involves the interaction of the ester groups with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, leading to the formation of stable complexes. These interactions play a crucial role in the compound’s ability to act as a precursor for the synthesis of silicon-based materials and its applications in various fields.

Comparison with Similar Compounds

Similar Compounds

    Tetraethyl orthosilicate (TEOS): A similar compound with ethoxy groups instead of 2-(2-methoxyethoxy)ethyl groups.

    Tetramethyl orthosilicate (TMOS): A similar compound with methoxy groups instead of 2-(2-methoxyethoxy)ethyl groups.

    Tetrakis(2-methoxyethyl) orthosilicate: A similar compound with 2-methoxyethyl groups instead of 2-(2-methoxyethoxy)ethyl groups.

Uniqueness

TETRAKIS(METHOXYETHOXYETHOXY)SILANE is unique due to the presence of the 2-(2-methoxyethoxy)ethyl groups, which provide enhanced solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications where high solubility and reactivity are required, such as in the synthesis of advanced materials and in biomedical applications.

Properties

IUPAC Name

tetrakis[2-(2-methoxyethoxy)ethyl] silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44O12Si/c1-21-5-9-25-13-17-29-33(30-18-14-26-10-6-22-2,31-19-15-27-11-7-23-3)32-20-16-28-12-8-24-4/h5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWLYSOPXUSOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCO[Si](OCCOCCOC)(OCCOCCOC)OCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44O12Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067015
Record name Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24685-89-0
Record name Silicic acid (H4SiO4) tetrakis[2-(2-methoxyethoxy)ethyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24685-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silicic acid (H4SiO4), tetrakis(2-(2-methoxyethoxy)ethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024685890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis[2-(2-methoxyethoxy)ethyl] orthosilicate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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